5-chloro-2-(methylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-(methylsulfanyl)-N-(3-{[(oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with a chloro group and a methylsulfanyl group, along with a benzothiophene moiety and an oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(methylsulfanyl)-N-(3-{[(oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the chloro and methylsulfanyl groups: Chlorination and thiolation reactions are employed to introduce the chloro and methylsulfanyl groups onto the pyrimidine ring.
Synthesis of the benzothiophene moiety: The benzothiophene ring is constructed through a series of cyclization and functionalization reactions.
Attachment of the oxolane ring: The oxolane ring is introduced via nucleophilic substitution reactions.
Final coupling: The various fragments are coupled together under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylsulfanyl)-N-(3-{[(oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Derivatives with different substituents replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties.
Biological Research: It may be used as a tool compound to study various biological processes.
Industrial Applications: The compound could be employed in the development of new industrial chemicals or catalysts.
Mechanism of Action
The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(3-{[(oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the benzothiophene and oxolane moieties.
2-(Methylsulfanyl)-N-(3-{[(oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrimidine-4-carboxamide: Lacks the chloro group.
Uniqueness
The presence of the chloro, methylsulfanyl, benzothiophene, and oxolane groups in 5-chloro-2-(methylsulfanyl)-N-(3-{[(oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrimidine-4-carboxamide makes it unique compared to similar compounds
Properties
Molecular Formula |
C20H23ClN4O3S2 |
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Molecular Weight |
467.0 g/mol |
IUPAC Name |
5-chloro-2-methylsulfanyl-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN4O3S2/c1-29-20-23-10-13(21)16(24-20)18(27)25-19-15(12-6-2-3-7-14(12)30-19)17(26)22-9-11-5-4-8-28-11/h10-11H,2-9H2,1H3,(H,22,26)(H,25,27) |
InChI Key |
ZQYVRHSNGXPFMP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4)Cl |
Origin of Product |
United States |
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